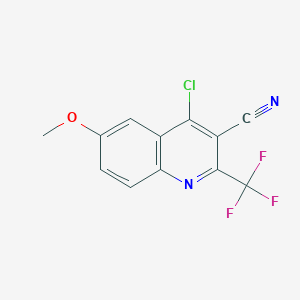

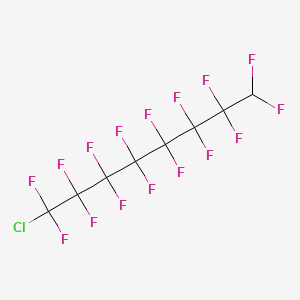

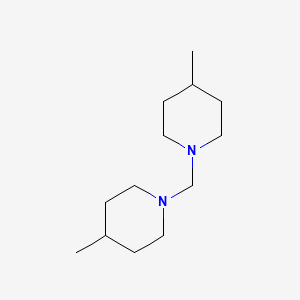

![molecular formula C13H9N3O B1598888 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 74944-29-9](/img/structure/B1598888.png)

2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde

Descripción general

Descripción

2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a member of imidazoles . In the molecular structure, the dihedral angle between the imidazo [1,2-a]pyridine and phenyl rings is 28.61 (4)° .

Synthesis Analysis

A simple and highly efficient method has been adopted for the synthesis of 2-Arylimidazo [1,2-a]pyrimidine-3-carbaldehyde. This involves the reaction of 2-phenylimidazo [1,2-a]pyrimidines with Vilsmeier–Haack reagent in the presence of glycerol as a green reaction medium under microwave irradiation at 400 watt, at 90°C .Molecular Structure Analysis

The molecular system displays a planar conformation between the phenyl and imidazo [1,2-a] pyridine rings. Weak C—H⋯π and π–π interactions consolidate the three-dimensional network structure .Chemical Reactions Analysis

The compound has been used in the synthesis of novel bisheterocycles imidazopyridine bearing xanthenedione by reacting various substituted 2-phenylimidazo [1,2-a] pyridine-3-carbaldehyde with cyclohexane-1,3-dione in gluconic acid aqueous solution (GAAS) via a tandem Knoevenagel followed by Michael, cyclization & tautomerization sequence .Physical And Chemical Properties Analysis

The molecular formula of 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is C14H10N2O, and it has a molecular weight of 222.24 g/mol . The compound has a planar conformation between the phenyl and imidazo [1,2-a] pyridine rings .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde”, organized into distinct sections for clarity:

Organic Light-Emitting Diodes (OLEDs)

Novel iridium complexes with ligands of 2-phenylimidazo[1,2-a]pyridines have been synthesized, showing that the emission maxima are highly dependent on the substituents on the phenyl ring. An OLED using a derivative of this compound demonstrated white emission, indicating its potential use in display technology .

Cyclooxygenase-2 (COX-2) Inhibitors

Modifications of 2-phenylimidazo[1,2-a]pyridine derivatives have been explored to design more efficient and selective COX-2 inhibitors. This suggests its application in developing new pharmaceuticals for inflammation and pain management .

Anticancer Activity

Pyrimidine derivatives, including those related to 2-phenylimidazo[1,2-a]pyrimidine, have shown promising anticancer activity against various human cancer cell lines. They induce cell death by apoptosis through the inhibition of CDK enzymes .

Adsorbents for Heavy Metals

Mesoporous silica modified with 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde has been investigated as an adsorbent for Cu(II) ions from aqueous solutions. The compound’s functionalization has been studied using chemical, physicochemical, and computational techniques .

Synthetic Chemistry

The compound has been used in one-pot synthesis methods to create 2-phenylimidazo[1,2-α]pyridines from acetophenone and other reagents under solvent-free conditions. This demonstrates its utility in synthetic organic chemistry for producing various derivatives .

Mecanismo De Acción

Target of Action

It’s worth noting that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been shown to interact with a variety of biological targets, exhibiting a broad range of pharmacological properties .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, depending on the specific target and the structural features of the compound .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been shown to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Imidazo[1,2-a]pyridines have been shown to exhibit a variety of effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of this compound .

Direcciones Futuras

Propiedades

IUPAC Name |

2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-9-11-12(10-5-2-1-3-6-10)15-13-14-7-4-8-16(11)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDHZELVODHMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406107 | |

| Record name | 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |

CAS RN |

74944-29-9 | |

| Record name | 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

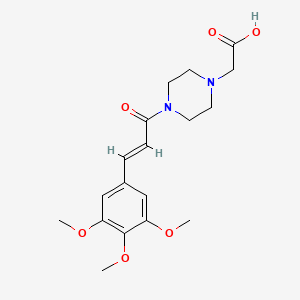

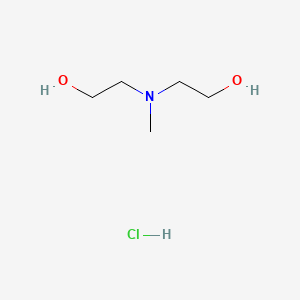

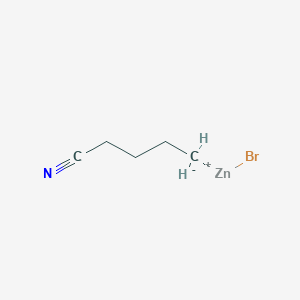

![7-Chloro-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1598807.png)